molecular formula C20H24INO9 B3052069 4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 38229-75-3

4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No. B3052069
CAS RN: 38229-75-3
M. Wt: 549.3 g/mol
InChI Key: BACZETLXMXQASX-LASHMREHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound of utmost importance within the biomedical sector . It showcases remarkable pharmacological attributes encompassing anti-inflammatory and antimicrobial capabilities .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds, such as 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl chloride, are key compounds in biomedicine used for the synthesis of complex carbohydrate-based drugs .


Molecular Structure Analysis

The molecular formula of this compound is C20H24INO9 . The InChI code is 1S/C20H24INO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 549.31 . It should be stored at a temperature of 28 C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Chemical Behavior and Reactions :

    • The behavior of the acetamido group under methylation conditions has been studied, particularly in derivatives like benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. It was found that alkylation can occur at the oxygen atom, leading to the formation of labile methyl imidates in acidic medium (Kraska, Pougny, & Sina, 1976).
  • Crystal Structure Analysis :

    • The crystal structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been determined, highlighting the significance of intermolecular hydrogen bonds in the structure (Peikow et al., 2006).
  • Synthesis of Derivatives and Potential Inhibitors :

    • Various derivatives of 2-acetamido-2-deoxy-β-D-glucopyranoside have been synthesized for potential use as inhibitors. For instance, p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside and its analogs have been studied for inhibitory effects on 2-acetamido-2-deoxy-β-d-glucosidase, an enzyme relevant to biochemical research (Bedi, Shah, & Bahl, 1978).
  • Use in Glycosidase Inhibition and Affinity Chromatography :

    • Derivatives like p-aminophenyl 2-acetamido-2-deoxy-1-thio-β-D-glucopyranoside have been synthesized for use in affinity chromatography, specifically targeting the purification of 2-acetamido-2-deoxy-β-D-glucosidase (Jones, Shah, Kosman, & Bahl, 1974).
  • Biochemical Assays and Molecular Recognition Studies :

    • Studies have been conducted on radioiodinated trisaccharide derivatives, like p-iodophenyl-derivatized trisaccharides, which are used in assays for N-acetylglucosaminyltransferase V activity. Such research is significant in understanding glycosyltransferases related to tumor invasion and metastasis (Mukai et al., 2011).

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-iodophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24INO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACZETLXMXQASX-LASHMREHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)I)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577018
Record name 4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

CAS RN

38229-75-3
Record name β-D-Glucopyranoside, 4-iodophenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38229-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 5
Reactant of Route 5
4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.